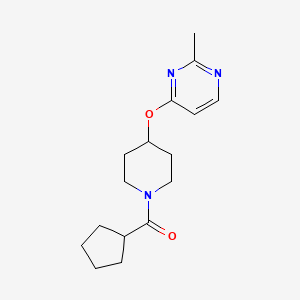

![molecular formula C17H16N2O3S B2566952 4-méthoxy-N-[4-(1H-pyrrol-1-yl)phényl]benzènesulfonamide CAS No. 383147-41-9](/img/structure/B2566952.png)

4-méthoxy-N-[4-(1H-pyrrol-1-yl)phényl]benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is derived from 4-aminobenzenesulfonamide and maleic anhydride . The compound is part of the 1H-pyrrole-2,5-diones (maleimides) family, which is known for its wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group .

Synthesis Analysis

The synthesis of “4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to produce (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This product is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .Molecular Structure Analysis

The molecular structure of “4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound “4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” can undergo various chemical reactions. For example, it can enter the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” can be determined using various analytical techniques. For instance, melting point can be determined experimentally .Applications De Recherche Scientifique

- Des chercheurs ont synthétisé des dérivés de ce composé en tant qu'inhibiteurs de l'anhydrase carbonique humaine (hCA). La présence des deux substituants N1-phényl (4-sulfonamidophényl) et 3-phényl (3,4,5-triméthoxyphényl) est cruciale pour une forte inhibition de la hCA .

Inhibition de l'anhydrase carbonique

Inhibition de la polymérisation de la tubuline

Orientations Futures

The future directions for the study of “4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” could involve further exploration of its potential applications in various fields, such as medicine and biology . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

Mécanisme D'action

Target of Action

The primary targets of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide are human carbonic anhydrase (hCA) and the Wnt/β-Catenin signaling pathway . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. The Wnt/β-Catenin signaling pathway is a complex network that regulates cell-to-cell interactions during embryogenesis and also plays key roles in tissue generation and regeneration .

Mode of Action

4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide interacts with its targets by inhibiting their activity. It acts as an inhibitor of hCA, which leads to a decrease in the rate of the carbon dioxide to bicarbonate conversion . Additionally, it has the potential to inhibit the Wnt/β-Catenin signaling pathway .

Biochemical Pathways

The inhibition of hCA and the Wnt/β-Catenin signaling pathway by 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide affects various biochemical pathways. The inhibition of hCA can lead to a decrease in the production of bicarbonate ions, which are crucial for many biological processes, including pH regulation and CO2 transport . The inhibition of the Wnt/β-Catenin signaling pathway can affect cell proliferation, differentiation, and migration .

Result of Action

The molecular and cellular effects of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide’s action include the inhibition of hCA and the Wnt/β-Catenin signaling pathway, which can lead to changes in cellular processes such as pH regulation, CO2 transport, cell proliferation, differentiation, and migration .

Action Environment

The action, efficacy, and stability of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of hCA and thus the efficacy of its inhibition by the compound . .

Propriétés

IUPAC Name |

4-methoxy-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-22-16-8-10-17(11-9-16)23(20,21)18-14-4-6-15(7-5-14)19-12-2-3-13-19/h2-13,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLHTIXDWSGWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

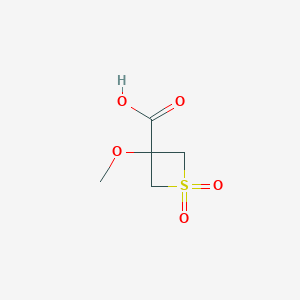

![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2566869.png)

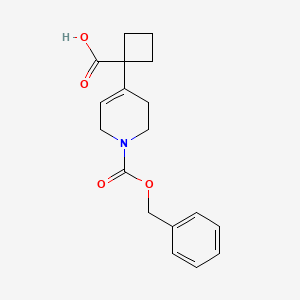

![6-Methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2566870.png)

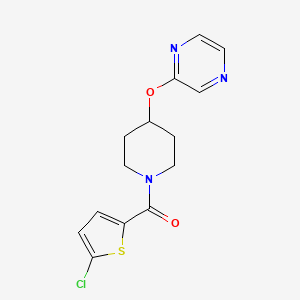

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2566873.png)

![3-Chloro-6-[(4-methylphenyl)methyl]pyridazine](/img/structure/B2566875.png)

![N-(4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2566883.png)

![N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2566885.png)

![1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine](/img/structure/B2566886.png)

![N-(2-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2566888.png)

![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2566892.png)